molecular formula C21H16N2O4S B2891838 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896344-45-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2891838
CAS No.: 896344-45-9
M. Wt: 392.43
InChI Key: XIWMGZQNGZKQPF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions may target different functional groups within the molecule.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: Biologically, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: In medicine, the compound's anti-inflammatory properties are of particular interest. It has been studied for its efficacy in treating conditions such as arthritis and other inflammatory diseases. Its antimicrobial activity also suggests potential use in combating infections.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to a reduction in inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential biological processes.

Molecular Targets and Pathways:

  • Inflammation: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

  • Antimicrobial Activity: It may interact with bacterial cell wall components or inhibit key enzymes required for microbial survival.

Comparison with Similar Compounds

  • Benzoxazole Derivatives: Other benzoxazole derivatives with varying substituents on the benzoxazole ring.

  • Sulfonyl Benzamide Derivatives: Compounds containing similar sulfonyl and amide functional groups.

Uniqueness: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide stands out due to its specific combination of the benzoxazole ring and the methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core linked to a benzo[d]oxazole moiety and a methylsulfonyl group. Its molecular formula is C22H20N2O4SC_{22}H_{20}N_2O_4S, with a molecular weight of 406.5 g/mol. The structural arrangement facilitates diverse interactions in biological systems, which contributes to its pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . Compounds with similar structures often demonstrate activity against various bacterial strains. For instance, studies have shown that derivatives with the benzo[d]oxazole moiety can inhibit bacterial growth effectively, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar benzamide derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival .

In one study, compounds related to this compound demonstrated IC50 values indicating their potency against cancer cells, with some derivatives achieving values as low as 10 µM .

Structure-Activity Relationship (SAR)

The unique combination of the benzo[d]oxazole moiety and the methylsulfonyl group in this compound contributes to its distinct biological activity compared to structurally similar compounds. A comparative analysis is provided in the table below:

Compound NameStructure FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamideBenzothiazole instead of benzo[d]oxazoleAntibacterial
N-(thiazol-2-yl)benzenesulfonamideThiazole moietyAntimicrobial
4-Amino-N-benzoylbenzamidesSimple benzamide structureAnticancer

The structural modifications significantly influence the biological activity, highlighting the importance of specific functional groups in enhancing efficacy against microbial and cancerous cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
  • Anticancer Mechanism : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 15 µM for certain cancer types, indicating promising anticancer properties .
  • Inflammatory Response : Another investigation focused on the anti-inflammatory potential of related compounds, where it was found that certain derivatives inhibited lipoxygenase activity, contributing to reduced inflammation markers in cellular models .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMGZQNGZKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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